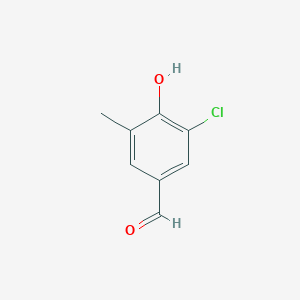
3-Chloro-4-hydroxy-5-methylbenzaldehyde
Cat. No. B1322606
Key on ui cas rn:
107356-10-5
M. Wt: 170.59 g/mol
InChI Key: UFWGXFOKGNJAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06803384B2
Procedure details


Hexamethylenetetramine (19.60 g, 139.8 mmol) was added in portions to a solution of 2-chloro-6-methylphenol (20.00 g, 117.2 mmol) in trifluoroacetic acid (200 mL). There was a slight exotherm and effervescence was noted. The reaction mixture was heated in an oil-bath at 84-86° C. for 5 h, then it was cooled and evaporated (˜50° C., 0.2 mm). The residue was evaporated from hexane, then ice-water (500 mL) was added and the mixture was stirred for 20 min. Ether (100 mL) was added and the reaction was brought to approx. pH 5 by the careful portionwise addition of solid sodium hydrogen carbonate (49 g). The resulting mixture was extracted with ether (2×250 mL), and the ether layers were washed with brine, dried (MgSO4), filtered and concentrated to about 100 mL. The mixture was then left to crystallize over the weekend to give a solid which was filtered off and washed with ice-cold ether to give 3-chloro-4-hydroxy-5-methylbenzaldehyde (6.9 g, 35%) as a yellow solid. The mother liquor was evaporated and dichloromethane (30 mL) was added. The yellow solid was filtered off (2.9 g, 14%). The remaining solution was purified by HPLC (7% ethyl acetate/hexanes) to give a yellow solid (7.8 g, 39%). The overall yield was 17.6 g (88%).



Yield
35%
Identifiers


|
REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.[Cl:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:13]=1[OH:19].FC(F)(F)[C:22](O)=[O:23]>>[Cl:11][C:12]1[CH:17]=[C:16]([CH:15]=[C:14]([CH3:18])[C:13]=1[OH:19])[CH:22]=[O:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)C)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 (± 1) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated (˜50° C., 0.2 mm)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was evaporated from hexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ice-water (500 mL) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ether (100 mL) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction was brought to approx. pH 5 by the careful portionwise addition of solid sodium hydrogen carbonate (49 g)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture was extracted with ether (2×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to about 100 mL
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was then left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize over the weekend
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ice-cold ether
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=O)C=C(C1O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.9 g | |
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
